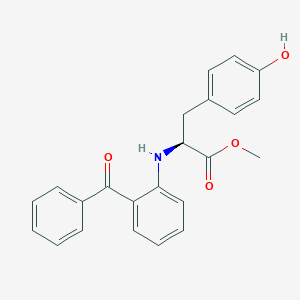
N-(2-ベンゾイルフェニル)チロシンメチルエステル
説明
“N-(2-benzoylphenyl)tyrosine methyl ester” is a chemical compound with the CAS number 196810-09-0. It is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin .
Synthesis Analysis
The synthesis of “N-(2-benzoylphenyl)tyrosine methyl ester” involves a series of chemical reactions. A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent, selective PPARgamma agonists . The structure and intermolecular interactions of l-tyrosine methyl ester have been compared to l-tyrosine and its ethyl and n-butyl esters .Molecular Structure Analysis
The molecular weight of “N-(2-benzoylphenyl)tyrosine methyl ester” is 375.42 . The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters .Chemical Reactions Analysis
Tyrosine alkyl esters are used as prodrugs for l-tyrosine . The phenol functionality in the side chain of Tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because l-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .科学的研究の応用
糖尿病治療薬開発
N-(2-ベンゾイルフェニル)チロシンメチルエステル: は、強力で選択的なPPARγアゴニストとして同定されています . この化合物は、特に2型糖尿病に対する糖尿病治療薬の開発において有望な結果を示しています。 それは強力な抗高血糖作用と抗高脂血症作用を示し、糖尿病患者の血糖値と脂質プロファイルを管理するために不可欠です .
抗高脂血症研究
この化合物の抗高脂血症特性は、高コレステロールとトリグリセリドの治療法の研究のための貴重な候補となっています。 PPARγを活性化することにより、それは脂質代謝を調節するのに役立ち、高脂血症のための新しい治療法の開発につながる可能性があります .
肥満とメタボリックシンドローム
PPARγアゴニストとして、N-(2-ベンゾイルフェニル)チロシンメチルエステルは、肥満とメタボリックシンドロームの研究においても可能性を秘めています。 PPARγは、脂肪細胞の分化とインスリン感受性に重要な役割を果たしており、この化合物はこれらの状態に対する潜在的な治療薬となっています .
心臓血管疾患予防
この化合物が脂質とグルコースの代謝を調節することは、心臓血管疾患の予防におけるその有用性を示唆しています。 これらの代謝パラメータを改善することにより、それはアテローム性動脈硬化症やその他の心臓関連状態の予防に貢献する可能性があります .
抗炎症作用
N-(2-ベンゾイルフェニル)チロシンメチルエステルのようなPPARγアゴニストは、抗炎症作用を持っています。 この特性は、特定の自己免疫疾患を含む慢性炎症性疾患の治療法の研究に役立ちます .
神経保護効果
PPARγアゴニストの神経保護効果に対する関心が高まっており、N-(2-ベンゾイルフェニル)チロシンメチルエステルは、神経変性疾患において一般的な経路である、酸化ストレスやアポトーシスから神経細胞を保護する可能性について調べることができます .
がん治療
細胞の増殖と分化におけるPPARγの役割は、N-(2-ベンゾイルフェニル)チロシンメチルエステルをがん研究における興味深い化合物にしています。 それは腫瘍の増殖と進行に対する影響を研究するために使用でき、新しいがん治療法に関する洞察を提供します .
薬物溶解性と送達
N-(2-ベンゾイルフェニル)チロシンメチルエステル誘導体の構造修飾は、溶解性とバイオアベイラビリティを改善することが示されています。 この側面は、効果的な薬物送達システムの開発と、医薬品化合物の治療効果の向上に不可欠です .
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMSRFGHVKNJL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443254 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196810-09-0 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

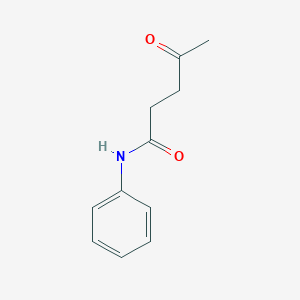
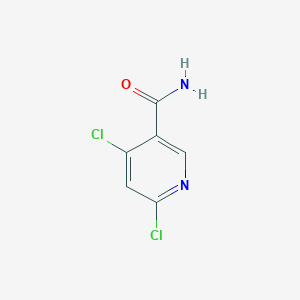
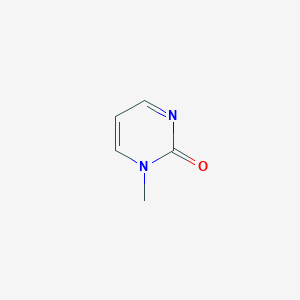
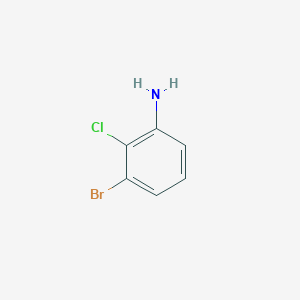
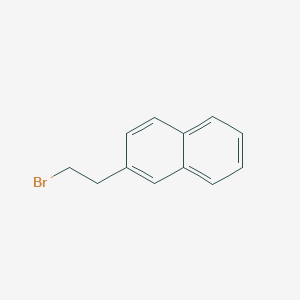



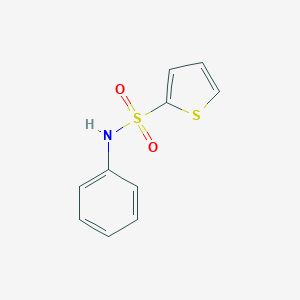
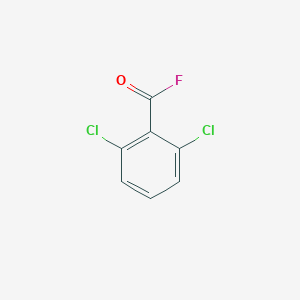
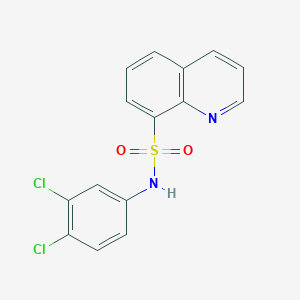
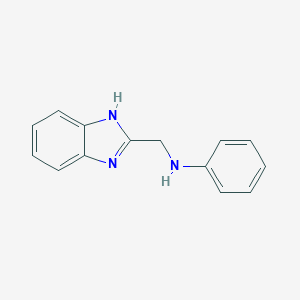
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)